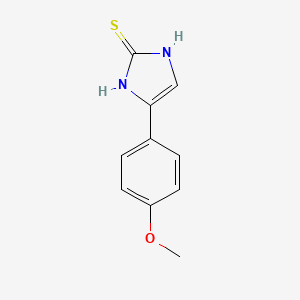

5-(4-methoxyphenyl)-1H-imidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms . The “4-methoxyphenyl” group indicates the presence of a phenyl ring with a methoxy (OCH3) substituent at the 4th position .

Synthesis Analysis

While specific synthesis methods for “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” were not found, there are general methods for synthesizing imidazole derivatives. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds .

Aplicaciones Científicas De Investigación

Neuropharmacology

The compound 5-(4-methoxyphenyl)-1H-imidazole-2-thiol has been studied for its neuropharmacological properties. Specifically, a structurally similar compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, demonstrated potent serotonin-3 receptor antagonism. This research indicated its potential for penetrating the blood-brain barrier, making it a useful pharmacological tool for both in vitro and in vivo studies related to neurology (Rosen et al., 1990).

Corrosion Inhibition

Research on imidazole derivatives, including those structurally related to 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, has shown their potential as corrosion inhibitors. These derivatives have demonstrated significant corrosion inhibition efficiency, highlighting their application in protecting metals against corrosion in acidic environments. This application is particularly relevant in the context of mild steel preservation (Prashanth et al., 2021).

Medicinal Chemistry

In medicinal chemistry, imidazole derivatives including 5-(4-methoxyphenyl)-1H-imidazole-2-thiol, have been explored for their biological activities. Their ionizable aromatic composition and presence of the imidazole ring enhance their pharmacokinetic characteristics, making them viable for developing medicines to optimize solubility and bioavailability. Their synthesis methods and structural reactions offer considerable scope in this field, especially due to their antimicrobial and anticancer activities (Ramanathan, 2017).

Nonlinear Optical Behavior

5-(4-methoxyphenyl)-1H-imidazole-2-thiol derivatives have been studied for their potential in non-linear optical (NLO) applications. Research has demonstrated that these compounds exhibit good NLO behavior, making them candidates for use in NLO devices. This application is significant in the field of optoelectronics, especially for organic light-emitting diodes (OLED) and other optical technologies (Ulahannan et al., 2020).

Enzymatic Inhibition

Research into the enzymatic potential of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol derivatives has revealed their capabilities as cholinesterase inhibitors. These studies are critical in the development of treatments for diseases like Alzheimer's, where cholinesterase inhibitors can play a vital role (Arfan et al., 2018).

Direcciones Futuras

While specific future directions for “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” were not found, research on similar compounds like substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles is ongoing. These compounds are being studied for their potential to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWRBVZEHVWOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535013 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1H-imidazole-2-thiol | |

CAS RN |

10486-41-6 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)